Oxacyclotetradecane Erythromycin Derivative is a modified form of erythromycin, a macrolide antibiotic produced by the bacterium Streptomyces erythreus. This derivative is synthesized to enhance the antibacterial properties of erythromycin, making it effective against a broader spectrum of bacteria. The modification typically involves the introduction of an oxacyclotetradecane moiety into the erythromycin structure, which alters its pharmacological profile and enhances its efficacy.
Erythromycin itself was first isolated in 1952 from Streptomyces erythreus. The Oxacyclotetradecane Erythromycin Derivative is synthesized through chemical modifications of erythromycin, often utilizing fermentation processes followed by specific chemical reactions to introduce new functional groups.
This compound falls under the category of macrolide antibiotics, which are characterized by their large lactone ring structure. It is classified based on its chemical structure and biological activity against bacterial infections. The modification with oxacyclotetradecane distinguishes it from other erythromycin derivatives.
The synthesis of Oxacyclotetradecane Erythromycin Derivative involves several key steps:
The industrial production often utilizes strains of Saccharopolyspora erythraea for fermentation, followed by batch reactor processes for chemical modifications. This ensures scalability and efficiency in producing the derivative.
The molecular structure of Oxacyclotetradecane Erythromycin Derivative can be represented as follows:
The compound exhibits a complex stereochemistry due to multiple chiral centers in its structure. This complexity affects its biological activity and interactions with bacterial ribosomes.
Oxacyclotetradecane Erythromycin Derivative can undergo various chemical reactions:
Reagents used in these reactions include:
Reactions are typically performed under controlled temperature and pH conditions to optimize selectivity and yield.
The primary mechanism of action for Oxacyclotetradecane Erythromycin Derivative involves:
Studies indicate that this derivative can exhibit bacteriostatic or bactericidal effects depending on concentration and bacterial strain. It has shown significant synergistic effects when combined with other antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Relevant analyses indicate that the compound retains antibacterial activity across various pH levels but may degrade under extreme conditions.
Oxacyclotetradecane Erythromycin Derivative is primarily used in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2